Z-His-trp-OH
Description
Significance of Peptide Chemistry in Contemporary Science and Technology
Peptide chemistry, the field dedicated to the synthesis and study of peptides, is a cornerstone of modern science and technology. Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to life, acting as hormones, neurotransmitters, and signaling molecules. peptide.com The ability to chemically synthesize peptides has revolutionized medicine and biotechnology. nih.gov Synthetic peptides are utilized as therapeutic agents, in the development of vaccines, and as tools for diagnostics and in materials science. peptide.comnih.gov The development of techniques like solid-phase peptide synthesis (SPPS) has made the creation of complex peptides more accessible, furthering research and development in numerous fields. nih.gov
Evolution of Research on Dipeptides and their Complexities
Research into dipeptides, the simplest form of peptides consisting of two amino acids, has a long history that has evolved significantly. Initially, the focus was on the fundamental chemistry of the peptide bond. Over time, research has expanded to explore the diverse biological activities and potential therapeutic applications of specific dipeptide sequences. Dipeptides are now recognized for their roles in various physiological processes. For instance, certain histidine-containing dipeptides, such as carnosine, have demonstrated antioxidant and anti-inflammatory properties. nih.gov The study of dipeptides also presents unique challenges, including their synthesis, stability, and delivery in biological systems, which continue to drive innovation in peptide research.
Positioning of Z-His-trp-OH within the Current Landscape of Amino Acid and Peptide Derivatives Research
This compound is a protected dipeptide, a class of molecules crucial for the stepwise synthesis of longer peptides. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino group of amino acids. creative-peptides.combachem.com Its use allows for the controlled formation of peptide bonds without unwanted side reactions. ucalgary.ca The choice of histidine and tryptophan as the constituent amino acids is significant. Histidine's imidazole (B134444) side chain and tryptophan's indole (B1671886) side chain are both involved in a wide range of biological interactions, including protein-protein interactions and enzyme catalysis. nih.govresearchgate.net Peptides containing both tryptophan and arginine have shown potent antimicrobial activity. researchgate.net The presence of histidine in peptides can also modulate their biological activity and improve safety profiles. researchgate.net Therefore, this compound is positioned as a key building block for the synthesis of bioactive peptides with potential applications in antimicrobial development, enzyme inhibition, and other therapeutic areas.
Unaddressed Scientific Questions and Emerging Research Opportunities concerning this compound
While the individual components of this compound are well-studied, specific research on this particular dipeptide is not extensively documented, presenting several unaddressed questions and research opportunities:
Biological Activity: Does the this compound dipeptide itself possess any intrinsic biological activity, or is its primary role as a synthetic intermediate?
Conformational Preferences: What are the preferred solution-state conformations of this compound, and how do these conformations influence its reactivity and potential interactions with biological targets?
Synergistic Effects: Do the histidine and tryptophan residues in this dipeptide exhibit any synergistic effects in terms of metal chelation, antioxidant capacity, or interaction with biological membranes?
Novel Applications: Could this compound or its derivatives be utilized in the development of novel diagnostics, for example, as a probe for specific enzymes or metal ions?
Advanced Materials: Can this compound be incorporated into self-assembling peptide systems to create novel biomaterials with unique properties?
Emerging research could focus on the synthesis and characterization of this compound, followed by screening for various biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.
Overarching Research Hypotheses and Objectives for Comprehensive Studies of this compound
Comprehensive studies of this compound would be guided by several overarching hypotheses and objectives:
Hypotheses:
The unique combination of the imidazole and indole side chains in this compound will confer specific physicochemical properties, such as enhanced metal-binding affinity and distinct spectroscopic signatures.
The dipeptide this compound will serve as a versatile precursor for the synthesis of a library of novel peptides with potential therapeutic applications, particularly in the realm of antimicrobial agents.
The presence of both histidine and tryptophan will lead to synergistic effects, resulting in enhanced biological activity compared to analogous dipeptides containing only one of these residues.
Objectives:
To develop an efficient and scalable synthesis for this compound.
To thoroughly characterize the physicochemical properties of this compound using techniques such as NMR, mass spectrometry, and circular dichroism.
To investigate the potential biological activities of this compound, including its antimicrobial, antioxidant, and enzyme-inhibitory properties.
To utilize this compound as a building block in the synthesis of longer peptides and to evaluate the impact of the His-Trp motif on the structure and function of these peptides.
Data Tables
Table 1: Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Side Chain | Key Properties |
| Histidine | His, H | Imidazole | Aromatic, basic, acts as a proton donor and acceptor, involved in enzyme catalysis and metal ion coordination. technologynetworks.com |
| Tryptophan | Trp, W | Indole | Aromatic, largest amino acid, hydrophobic, precursor for serotonin and niacin. technologynetworks.comnih.gov |
Table 2: Properties of the N-terminal Protecting Group
| Protecting Group | Abbreviation | Structure | Key Features |
| Benzyloxycarbonyl | Z, Cbz | C₆H₅CH₂O(CO)- | Stable to many reaction conditions, removable by catalytic hydrogenation or strong acids. creative-peptides.combachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5/c31-23(29-22(24(32)33)10-17-12-27-20-9-5-4-8-19(17)20)21(11-18-13-26-15-28-18)30-25(34)35-14-16-6-2-1-3-7-16/h1-9,12-13,15,21-22,27H,10-11,14H2,(H,26,28)(H,29,31)(H,30,34)(H,32,33)/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINLNSVUUQVSNM-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Advancements and Strategic Considerations in the Synthesis of Z His Trp Oh and Analogues
Refined Solid-Phase Peptide Synthesis (SPPS) Protocols for Z-His-Trp-OH
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of amino acid chains on an insoluble polymer support. bachem.comnih.gov The success of SPPS hinges on several factors, including the choice of resin, protecting group strategy, coupling reagents, and reaction conditions. core.ac.uk
The choice of solid support is a critical first step in SPPS that can significantly influence the purity and yield of the final peptide. biotage.com For the synthesis of a C-terminal free acid like this compound, resins such as Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are typically employed.
Wang Resin: This resin is widely used for Fmoc-based synthesis of C-terminal peptide acids. Cleavage from Wang resin is typically achieved using a high concentration of trifluoroacetic acid (TFA), which concurrently removes most acid-labile side-chain protecting groups.
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions. This is particularly advantageous for producing protected peptide fragments that can be used in subsequent segment condensation strategies. peptide.com Trityl chloride resins are considered highly useful for synthesizing C-terminal peptide acids. scielo.br
Poly(ethylene glycol) (PEG)-based Resins: Supports like TentaGel, which combine a polystyrene matrix with PEG, offer improved solvation properties in a wider range of solvents, potentially benefiting the synthesis of challenging sequences. bachem.com
The loading capacity of the resin, defined by the number of reactive sites per gram (mmol/g), is another crucial parameter. While high-loading resins may seem attractive for increasing peptide yield per batch, they can lead to issues such as interchain aggregation and steric hindrance, especially for longer or more complex peptides. biotage.com Conversely, low-loading resins are often preferred as they minimize these aggregation effects, leading to higher crude purity and simplifying subsequent purification efforts. biotage.com
Table 1: Comparison of Common Resins for Peptide Acid Synthesis
| Resin Type | Linkage Chemistry | Cleavage Conditions | Key Advantages |
|---|---|---|---|
| Wang Resin | p-alkoxybenzyl alcohol | TFA-based (e.g., 95% TFA) | Robust, widely used in Fmoc SPPS. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Mildly acidic (e.g., 1-2% TFA in DCM) | Allows for synthesis of protected peptide fragments. peptide.com |
| PEG-based Resins (e.g., TentaGel) | Varies | Varies | Improved solvation, suitable for continuous flow synthesis. bachem.com |
Protecting group strategy is fundamental to preventing unwanted side reactions at the N-α-amino group and reactive amino acid side chains during synthesis. ekb.eg The two dominant strategies are Fmoc/tBu and Boc/Bzl.
Fmoc/tBu Strategy: This approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-α-protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. nih.gov The mild conditions for Fmoc group removal (typically 20% piperidine in DMF) make this strategy highly popular. mdpi.comlibretexts.org
Boc/Bzl Strategy: This older strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for N-α-protection and benzyl (Bzl)-based groups for side-chain protection. researchgate.net It requires repetitive treatment with moderate acid (e.g., TFA) for N-α-deprotection and a final, strong acid step (e.g., HF) for cleavage and side-chain deprotection. nih.gov
For the synthesis of this compound, the specific side chains of Histidine (His) and Tryptophan (Trp) present unique challenges.
Histidine (His): The imidazole (B134444) side chain of histidine is nucleophilic and can cause side reactions, including racemization, if left unprotected. core.ac.uk In Fmoc synthesis, common protecting groups include the acid-labile trityl (Trt), 4-methyltrityl (Mtt), and N-tert-butyloxycarbonyl (Boc) groups. peptide.comug.edu.pl The Trt group is widely used and is cleaved with standard TFA cocktails. peptide.com In the Boc/Bzl strategy, the tosyl (Tos) group is a common choice for histidine side-chain protection. google.com
Tryptophan (Trp): The indole (B1671886) ring of tryptophan is susceptible to oxidation and modification by electrophilic species, particularly during acid-mediated cleavage. peptide.compeptide.com While it can be used without protection, this increases the risk of side reactions. peptide.com In the Boc strategy, protecting the indole nitrogen with a formyl (For) group is a common tactic to prevent degradation; this group is labile to basic conditions used during cleavage with ammonia or amines. google.com In Fmoc synthesis, the indole is often protected with a Boc group, which is removed during the final TFA cleavage step. peptide.com
The N-terminal benzyloxycarbonyl (Z) group is typically associated with classical solution-phase synthesis. nih.gov It can be removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.
Table 2: Common Side-Chain Protecting Groups for Histidine and Tryptophan
| Amino Acid | SPPS Strategy | Common Protecting Groups | Cleavage Condition |
|---|---|---|---|
| Histidine (His) | Fmoc/tBu | Trityl (Trt), N-Boc | Acidolysis (TFA). peptide.comug.edu.pl |
| Boc/Bzl | Tosyl (Tos) | Strong acid (HF) or HOBt treatment. google.com | |
| Tryptophan (Trp) | Fmoc/tBu | N-Boc | Acidolysis (TFA). peptide.com |
The formation of the amide bond between amino acids is facilitated by coupling reagents. The choice of reagent is critical for ensuring high coupling efficiency and minimizing racemization, a significant risk for sensitive amino acids like histidine. nih.govpeptide.com
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective but can cause significant racemization when used alone. peptide.com Their use almost always requires an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) to form an active ester intermediate that couples with minimal racemization. peptide.comacs.org
Onium Salts (Phosphonium and Uronium): These reagents are generally more efficient and lead to less racemization than carbodiimides.
Phosphonium Salts: BOP was an early example, but its use has declined due to the formation of a carcinogenic byproduct. uni-kiel.de Newer reagents like PyBOP and PyAOP are highly effective, especially for sterically hindered couplings. peptide.com
Uronium/Aminium Salts: HBTU, TBTU, and HATU are among the most popular coupling reagents. peptide.com HATU, which is based on the additive HOAt, is particularly reactive and effective at reducing racemization during difficult coupling steps. researchgate.net HCTU is another highly efficient and widely used alternative.
The combination of DIC and Oxyma has gained favor as a cost-effective and highly efficient system that avoids the potential explosive hazards associated with HOBt and the allergenic properties of HBTU-family reagents.
Table 3: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DIC, EDC | Cost-effective; require additives (HOBt, Oxyma) to suppress racemization. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, suitable for hindered couplings. peptide.comuni-kiel.de |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very fast and efficient, low racemization, especially HATU. peptide.comresearchgate.net |
Microwave-assisted SPPS (MW-SPPS) utilizes microwave energy to rapidly and uniformly heat the reaction mixture, dramatically accelerating both the coupling and deprotection steps. creative-peptides.comsigmaaldrich.cn This leads to significantly shorter cycle times, improved synthesis efficiency, and often higher purity of the crude peptide. creative-peptides.comresearchgate.net
For histidine-containing peptides, MW-SPPS can be particularly beneficial but requires careful temperature control. Histidine is susceptible to racemization at elevated temperatures during the activation step. nih.gov Studies have shown that lowering the microwave coupling temperature to 50°C can effectively limit the racemization of histidine and cysteine. nih.gov Alternatively, the coupling for sensitive residues like histidine can be performed at conventional room temperature while the remainder of the synthesis is accelerated with microwave heating. nih.gov Research has also demonstrated the successful microwave-assisted synthesis of histidine-containing peptides in aqueous media, which represents an environmentally friendly approach that can achieve high purity with low racemization. nih.gov
Innovative Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound
While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, remains a valuable and sometimes necessary technique, particularly for large-scale production or for peptides that are difficult to assemble on a solid support. libretexts.orgnih.gov
For a dipeptide like this compound, a segment condensation (or fragment coupling) approach in solution is highly feasible. This strategy involves synthesizing the constituent amino acid derivatives (Z-His-OH and H-Trp-OH or an ester derivative) separately and then coupling them together in solution. researchgate.net
The key steps and considerations include:
Fragment Preparation: The N-terminally protected Z-His-OH and a C-terminally protected Tryptophan (e.g., H-Trp-OMe or H-Trp-OBzl) are prepared.
Activation and Coupling: The carboxyl group of Z-His-OH is activated using a suitable coupling reagent. The choice of reagent and conditions is critical to prevent racemization of the histidine residue. Reagents like DCC/HOBt, HATU, or TBTU are commonly used.
Purification: The resulting protected dipeptide (e.g., Z-His-Trp-OMe) is purified using classical methods like extraction and crystallization.
Final Deprotection: The C-terminal protecting group (e.g., methyl ester) is removed, typically by saponification (hydrolysis with aqueous base), to yield the final product, this compound. libretexts.org
A primary challenge in segment condensation is the potential for racemization of the C-terminal amino acid of the activated peptide fragment (in this case, Histidine). peptide.com Careful selection of the coupling reagent, additives, and reaction temperature is paramount to maintaining stereochemical integrity. Another challenge can be the poor solubility of protected peptide fragments in common organic solvents. peptide.com Despite these challenges, LPPS offers the advantage of easier purification of intermediates and is highly scalable, making it a relevant strategy for the production of this compound. nih.govresearchgate.net
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym | Role/Class |
|---|---|---|
| N-α-Benzyloxycarbonyl-L-histidyl-L-tryptophan | This compound | Target Dipeptide |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | N-α-Protecting Group |
| tert-Butyloxycarbonyl | Boc | Protecting Group |
| Benzyloxycarbonyl | Z, Cbz | N-Protecting Group |
| tert-Butyl | tBu | Protecting Group |
| Benzyl | Bzl | Protecting Group |
| Trityl | Trt | Side-Chain Protecting Group |
| 4-Methyltrityl | Mtt | Side-Chain Protecting Group |
| Tosyl | Tos | Side-Chain Protecting Group |
| Formyl | For | Side-Chain Protecting Group |
| Trifluoroacetic Acid | TFA | Cleavage/Deprotection Reagent |
| Diisopropylcarbodiimide | DIC | Coupling Reagent |
| Dicyclohexylcarbodiimide | DCC | Coupling Reagent |
| 1-Hydroxybenzotriazole | HOBt | Coupling Additive |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure, Oxyma | Coupling Additive |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Coupling Reagent |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Coupling Reagent |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Coupling Reagent |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Coupling Reagent |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Coupling Reagent |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HCTU | Coupling Reagent |
| N,N-Diisopropylethylamine | DIPEA | Base |
| Piperidine | Deprotection Reagent | |
| Dimethylformamide | DMF | Solvent |
Chemo-Enzymatic Peptide Synthesis (CEPS) Integration
Chemo-Enzymatic Peptide Synthesis (CEPS) has emerged as a powerful strategy that combines the versatility of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This integrated approach is particularly advantageous for constructing complex peptides and overcoming challenges like poor stereoselectivity. nih.gov Enzymes, as natural catalysts, can facilitate reactions in vitro with remarkable precision, often under environmentally benign aqueous conditions. nih.govyoutube.com
In the context of synthesizing this compound, CEPS offers a promising route, especially for the formation and modification of the tryptophan moiety. For instance, enzymes like tryptophan synthetase or TPase can catalyze the condensation of an indole moiety with serine or its derivatives to form L-tryptophan. nih.gov This enzymatic step ensures the correct L-configuration of the tryptophan residue, which is then coupled to a protected histidine derivative using chemical methods. Researchers have successfully used such enzymatic couplings to produce specifically labeled isotopomers of L-tryptophan, demonstrating the precision of this method. nih.gov
The broader application of CEPS involves one-pot sequential processes where a chemical reaction is followed by an enzymatic transformation, or vice-versa, to build the peptide backbone. nih.gov For example, a nickel-catalyzed coupling reaction could be followed by a biocatalytic reduction to produce enantiomerically pure intermediates. nih.gov Furthermore, the development of novel oxidases and other enzymes through structure-guided mutagenesis is expanding the toolkit available for CEPS, allowing for the synthesis of a wider range of amino acid derivatives and peptides with high efficiency and selectivity. nih.gov
Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. advancedchemtech.comnih.gov In peptide synthesis, which traditionally uses large volumes of hazardous solvents and reagents, this shift is particularly crucial. advancedchemtech.comnih.govnih.gov The synthesis of this compound is no exception, and significant efforts are being made to develop more sustainable methodologies.
A primary focus of green peptide chemistry is the replacement of conventional polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). tandfonline.com These substances are classified as hazardous and are subject to increasing regulatory restrictions, such as the EU's REACH legislation. tandfonline.comgyrosproteintechnologies.com Research has identified several greener alternatives that offer lower toxicity without compromising synthesis efficiency. biotage.com
Promising eco-friendly solvents include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidone (NBP), ethyl acetate (EtOAc), and γ-valerolactone (GVL). tandfonline.comacs.org Studies have shown that binary mixtures, such as DMSO/EtOAc or combinations of Cyrene, sulfolane, or anisole with dimethyl or diethyl carbonate, can be optimized to achieve efficient resin swelling and solubility of reagents, leading to high-purity peptides. gyrosproteintechnologies.comacs.org For instance, a strategy using NBP for washing steps and DMF only for the coupling reactions was able to reduce total DMF consumption by 82% while achieving comparable yield and purity for a target peptide. tandfonline.com The choice of solvent can be critical, as deprotection steps, in particular, are highly sensitive to the reaction medium. biotage.com
| Solvent/Mixture | Key Findings | Reference |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Stood out as a potential alternative to DMF, providing high crude purity and low racemization potential. Better performance observed on ChemMatrix® resin. | tandfonline.combiotage.com |
| N-Butylpyrrolidone (NBP) | Demonstrated good performance and is a promising candidate to replace DMF. A strategy combining NBP for washes and DMF for coupling reduced DMF use by 82%. | tandfonline.comgyrosproteintechnologies.com |
| Propylene Carbonate (PC) | Shown to be an effective green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis, producing comparable purity to DMF. | semanticscholar.org |
| Binary Mixtures (e.g., Cyrene/Carbonates) | Optimized mixtures of green solvents were successfully used to replace DMF, proving effective for resin swelling, couplings, and deprotections. | acs.org |
| Aqueous Systems | Water is an environmentally friendly solvent that can reduce hazardous waste and, in some cases, facilitate reactions without harsh reagents. | advancedchemtech.com |
Another key strategy is the design of synthetic routes that minimize the use of protecting groups, which require additional steps for their addition and removal, often using harsh reagents like trifluoroacetic acid (TFA). researchgate.net The "Minimal-Protection Solid-Phase Peptide Synthesis" (MP-SPPS) approach, where amino acids with unprotected side chains (like arginine and tyrosine) are used, can significantly reduce the amount of TFA and anti-solvent needed for cleavage and precipitation. researchgate.net This not only improves atom economy but also streamlines the purification process, drastically cutting down on waste. researchgate.net The development of highly efficient coupling reagents and enzyme catalysts that operate under mild conditions also contributes to minimizing side reactions and the generation of waste streams. youtube.com
Stereochemical Fidelity and Epimerization Control in this compound Synthesis
Maintaining the correct stereochemistry of each amino acid is paramount in peptide synthesis, as diastereomers can have vastly different biological activities. dntb.gov.ua The coupling of amino acids is a critical step where racemization—the conversion of an L-amino acid to a mixture of L- and D-isomers (epimerization)—can occur. Histidine is an amino acid that is particularly susceptible to racemization during synthesis. nih.govpeptide.com
Racemization during peptide bond formation often proceeds through the formation of an oxazolone intermediate. mdpi.com This is especially problematic for N-protected amino acids activated by coupling reagents. nih.gov For histidine, studies have shown that racemization can occur even with mild coupling reagents. nih.gov
Several strategies are employed to suppress this unwanted side reaction.
Choice of Coupling Reagents and Additives: The combination of a coupling reagent and an additive is crucial. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used with additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt), which act as racemization suppressants. nih.govbachem.com However, for Fmoc-L-His(Trt)-OH, even the mild DIC/Oxyma combination can lead to a detectable level of the D-product. nih.gov Other reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to mediate amide bond formation with no detectable racemization in certain solution-phase syntheses. researchgate.net
Side-Chain Protection: Protecting the imidazole nitrogen in the histidine side chain, for example with a methoxybenzyl group, has been shown to significantly reduce the rate of racemization. peptide.com
Reaction Conditions: The choice of base and temperature is critical. Strong bases can promote Hα abstraction, another mechanism for epimerization. mdpi.com Using weaker bases like sym-collidine instead of N,N-diisopropylethylamine (DIPEA) is recommended when there is a high risk of racemization. bachem.com Performing couplings at lower temperatures can also mitigate epimerization. nih.gov
| Coupling Reagent | % D-Product (Racemization) | Reference |
|---|---|---|
| DIC/Oxyma | 1.8% | nih.gov |
| HATU/HOAt | Data indicates high epimerization under certain basic conditions with similar amino acids. | mdpi.com |
| DEPBT | Reported to avoid racemization in solution-phase synthesis of a kyotorphin derivative. | researchgate.net |
| Carbodiimides (General) | Tend to cause epimerization, but this is suppressed by additives like HOBt or Oxyma. | mdpi.combachem.com |
The accurate detection and quantification of diastereomeric impurities are essential for quality control in peptide synthesis. dntb.gov.ua A variety of powerful analytical techniques are available for this purpose.
The most widely used method for separating and quantifying peptide diastereomers is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC). dntb.gov.uaresearchgate.netnih.gov Diastereomers differ in their physicochemical properties, which often results in different retention times on an HPLC column, allowing for their separation and quantification even when using standard achiral stationary phases. dntb.gov.uanih.gov
For more advanced analysis, Ultra-High Performance Liquid Chromatography combined with Mass Spectrometry (UPLC-MS) provides high-resolution separation and sensitive identification based on mass-to-charge ratio. biosynth.com To determine the enantiomeric purity of the constituent amino acids within the final peptide, the sample can be hydrolyzed, and the resulting free amino acids analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). biosynth.com Capillary Electrophoresis (CE) is another powerful technique with high resolving power, especially for polar compounds, and is increasingly applied to the separation of diastereomeric peptides. dntb.gov.uaresearchgate.net A sophisticated approach involves spiking a sample with a synthetic, isotope-labeled version of the peptide, which allows for precise comparison and stereochemical assignment via LC-MS. nih.gov
Design and Synthesis of Chemically Modified this compound Derivatives
The modification of the basic this compound structure is crucial for developing analogues with enhanced properties, such as improved stability, potency, or altered biological function. nih.gov These modifications can also serve as probes to investigate molecular interactions and enzymatic mechanisms. nih.gov Strategies include incorporating stable isotopes, introducing non-natural amino acids, and creating cyclic structures.
Isotope-Labeled and Non-Proteinogenic Amino Acid Incorporations
The incorporation of isotopically labeled or non-proteinogenic amino acids (NPAAs) into the this compound scaffold provides powerful tools for research. nih.govnih.gov Isotope labeling is essential for nuclear magnetic resonance (NMR) studies of protein structure and dynamics, while NPAAs can fundamentally alter the peptide's drug-like properties. nih.govnih.gov
Isotope-Labeled Incorporations
Stable isotope labeling allows researchers to track molecules in biological systems and analyze their structure and dynamics without altering their chemical nature. nih.gov For peptides like this compound, specific atoms in the histidine or tryptophan residues can be replaced with isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). mdpi.com
Synthesis of Labeled Precursors: The primary challenge is the synthesis of the isotopically labeled amino acid precursors. A variety of methods exist to create these building blocks. For instance, site-selective ¹³C-labeling of histidine and tryptophan can be achieved using ¹³C-enriched ribose as a carbon source in bacterial expression systems, which offers a more selective labeling pattern compared to using glucose. nih.gov A combined approach using both 1-¹³C ribose and 2-¹³C glucose can maximize the incorporation of ¹³C into the desired positions. nih.gov Synthetic schemes have been developed for accessing any site-directed stable isotope in all genetically encoded amino acids, starting from simple, commercially available enriched building blocks. mdpi.com
Applications in Research: Once synthesized, these labeled amino acids are incorporated into the peptide sequence using standard synthesis methods. nih.gov The resulting labeled this compound can be used in NMR spectroscopy to study interactions with target proteins or to probe enzymatic mechanisms, such as those involving indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme that metabolizes tryptophan. nih.govnih.gov
Non-Proteinogenic Amino Acid (NPAA) Incorporations
NPAAs are amino acids not found among the 20 naturally encoded in the genetic code. nih.govwikipedia.org Their incorporation can confer resistance to proteolytic degradation, enhance binding affinity, and improve bioavailability. nih.govresearchgate.net Thousands of NPAAs exist, either occurring naturally in organisms like bacteria and fungi or synthesized in the laboratory. nih.govwikipedia.org
Design and Synthesis of Tryptophan Analogues: Tryptophan is a common target for modification due to its role in protein structure and function. acs.org A variety of tryptophan analogues have been designed and synthesized to act as fluorescent probes or to study enzymatic activity. nih.govacs.orgrsc.org For example, a facile route for synthesizing indole-substituted (S)-tryptophans has been established using a Strecker amino acid synthesis strategy facilitated by a chiral auxiliary. rsc.org This allows for the creation of Trp analogues with halo-, methoxy-, and alkyl-substitutions on the indole ring. rsc.org
Impact on Peptide Properties: The introduction of NPAAs can have a significant impact. For example, replacing the natural tryptophan in an antibacterial peptide with a (S)-5-methoxy-tryptophan analogue was shown to be tolerated, providing a platform for designing more potent antibacterial agents. rsc.org Similarly, NPAAs can be designed to have more useful spectroscopic properties, such as larger Stokes shifts, making them attractive probes for protein conformational studies. acs.org
| Modification Type | Example Amino Acid/Precursor | Synthetic Strategy Highlight | Primary Application | Reference |
|---|---|---|---|---|
| Isotope Labeling | ¹³C-labeled Histidine/Tryptophan | Use of site-selectively ¹³C-enriched ribose as a precursor in bacterial expression systems for selective labeling. | NMR studies of protein structure, dynamics, and molecular interactions. | nih.gov |
| Isotope Labeling | Deuterated Amino Acids | Reductive deuteration/deoxygenation sequences from common intermediates. | Protein NMR applications for improved signal intensity. | acs.org |
| NPAA Incorporation | (S)-5-Methoxy-Tryptophan | Chiral auxiliary-facilitated Strecker amino acid synthesis from the corresponding indole. | Development of peptide analogues with modified biological activity (e.g., antibacterial agents). | rsc.org |
| NPAA Incorporation | α,β-Cyclopropyl Tryptophan | 1,3-dipolar cycloaddition between an amino acrylate and an in situ generated diazo species. | Mechanistic probes for enzymes like IDO1. | nih.gov |
| NPAA Incorporation | 4-Azaindole-based Tryptophan Analogues | Stereoselective synthesis utilizing the Schöllkopf chiral reagent. | Fluorescent probes for protein conformational studies with improved photophysical properties. | acs.org |
Cyclization Strategies and Disulfide Bond Formation
Constraining the flexible structure of a linear peptide through cyclization is a widely used strategy to enhance biological activity and stability. researchgate.net This can be achieved through head-to-tail cyclization to form a lactam bridge or by introducing side-chain bridges, such as disulfide bonds.
Cyclization Strategies
Peptide macrocyclization is often challenging due to the entropically disfavored pre-cyclization conformation required. uni-kiel.de However, various strategies have been developed to overcome this.
Head-to-Tail Cyclization: This is the most direct method, forming an amide bond between the N-terminus and the C-terminus. rsc.org To favor intramolecular cyclization over intermolecular oligomerization, reactions are typically performed under high-dilution conditions. acs.org The process can be conducted in solution or on a solid support, where the "pseudo-dilution" effect of the resin can help reduce intermolecular side reactions. nih.gov The choice of coupling reagent (e.g., PyBOP) is critical for achieving high yields and minimizing racemization. uni-kiel.denih.gov Recently, rapid, one-pot cyclization methods have been developed that proceed from a fully deprotected peptide hydrazide via an acyl azide intermediate. nih.gov
Ring-Closing Metathesis (RCM): This powerful technique can be used to form cyclic analogues through carbon-carbon bond formation, creating stable, all-hydrocarbon stapled peptides. acs.orgnih.gov
Chemoselective Ligation: Methods like native chemical ligation (NCL) allow for the cyclization of unprotected peptides, often requiring a specific amino acid like cysteine at the ligation site. nih.gov
Disulfide Bond Formation
Disulfide bonds are covalent crosslinks formed by the oxidation of two cysteine residues. acs.orgyoutube.com They are crucial for the stability and structure of many natural peptides and proteins. nih.govacs.org
Synthesis of Cysteine-Containing Analogues: To create a disulfide-bridged analogue of this compound, one or both of the native amino acids would be replaced with cysteine, or cysteines would be added to the sequence. The synthesis of the linear peptide precursor is typically performed using SPPS with appropriate orthogonal protecting groups for the cysteine thiol groups (e.g., Trityl (Trt) or Acetamidomethyl (Acm)). nih.gov
Oxidative Folding: The formation of the disulfide bond is an oxidation reaction, which can be achieved using various reagents or simply air oxidation at an alkaline pH. acs.orgumn.edu The process is highly dependent on pH and peptide concentration. To promote the desired intramolecular disulfide bond, the reaction is carried out in very dilute solutions (0.001–0.1 M). acs.org The formation of the correct disulfide connectivity is often a critical and challenging final step in the synthesis of complex, multi-disulfide peptides. nih.gov The replacement of disulfide bridges with more stable linkages, such as lanthionine thioether bonds, is also an area of active research. nih.gov
| Strategy | Description | Key Methodological Points | Resulting Structure | Reference |
|---|---|---|---|---|
| Head-to-Tail Lactamization | Formation of an amide bond between the N- and C-termini of the linear peptide. | Requires high dilution; can be done on-resin; choice of coupling reagent (e.g., PyBOP, HATU) is crucial. | Monocyclic peptide with a backbone amide linkage. | uni-kiel.denih.gov |
| Disulfide Bond Formation | Oxidation of two cysteine thiol groups to form a covalent disulfide bridge. | Requires dilute peptide concentration (0.001–0.1 M) and typically alkaline pH to promote intramolecular cyclization. | Cyclic peptide constrained by a S-S bond. | acs.orgumn.edu |
| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond between two terminal alkene-bearing side chains. | Creates all-hydrocarbon "staples" to stabilize secondary structures like α-helices. | Hydrocarbon-bridged cyclic peptide. | acs.orgnih.gov |
| Thiol-based Cyclization | Reaction of a cysteine thiolate with an electrophile (e.g., ortho-phthalaldehyde) on another part of the peptide. | Can be performed on unprotected peptides in aqueous buffer. | Cyclic peptide with a non-amide bridge (e.g., isoindole). | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural and Conformational Elucidation of Z His Trp Oh
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate mass determination and structural characterization of Z-His-trp-OH. It provides unambiguous confirmation of the elemental composition and connectivity of the molecule.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that allow for the analysis of intact biomolecules like peptides with minimal fragmentation. creative-proteomics.comlibretexts.org ESI is particularly well-suited for analyzing samples from solution, often coupled with liquid chromatography, while MALDI-TOF (Time-of-Flight) is a high-throughput technique ideal for analyzing samples co-crystallized with a matrix. creative-proteomics.comcase.edulibretexts.org
Both techniques are capable of determining the molecular weight of this compound with high accuracy and resolution. The precise mass measurement allows for the confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be precisely calculated and then compared with the experimentally obtained value.
Table 1: Theoretical Monoisotopic Mass of this compound
| Compound | Formula | Charge State | Theoretical Monoisotopic Mass (Da) |
|---|
This table presents the calculated theoretical monoisotopic mass for the protonated form of this compound.
In a typical ESI-MS or MALDI-TOF MS experiment, a prominent peak corresponding to the calculated m/z value would be observed, confirming the identity of the dipeptide. The high resolution of modern mass spectrometers, such as Orbitrap or TOF analyzers, allows for mass measurements with ppm (parts per million) accuracy, providing strong evidence for the correct molecular formula. case.edu
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence and structure of peptides. matrixscience.com In an MS/MS experiment, the precursor ion of this compound (e.g., m/z 532.2241) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing a fragmentation spectrum.
The fragmentation of peptides in CID primarily occurs at the peptide bonds, leading to the formation of characteristic b- and y-ions. matrixscience.com The analysis of the mass differences between these fragment ions allows for the determination of the amino acid sequence. For this compound, the expected fragmentation would yield specific b and y ions corresponding to the cleavage between the histidine and tryptophan residues.
Table 2: Predicted Major Fragment Ions of [this compound+H]⁺ in Tandem Mass Spectrometry
| Fragment Ion | Structure | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| b₁ | Z-His | 290.1135 |
This table shows the predicted primary b and y fragment ions for the tandem mass spectrum of this compound, which would confirm the sequence of the dipeptide.
In addition to the backbone fragmentation, side-chain fragmentation can also occur, providing further structural information. For instance, the imidazole (B134444) ring of histidine and the indole (B1671886) ring of tryptophan can produce characteristic fragment ions. The presence of the N-terminal benzyloxycarbonyl (Z) protecting group would also be confirmed by its characteristic fragmentation pattern.
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers—molecules with the same mass but different structures. nih.gov This is particularly valuable for distinguishing between conformational isomers (conformers) and stereoisomers (e.g., peptides containing D-amino acids). biopharmaspec.comnih.gov
The separation in IMS is based on the collision cross section (CCS) of an ion, which is a measure of its rotational average projected area. biopharmaspec.com Different isomers of this compound, such as those containing L-His and L-Trp versus those with D-amino acids, would be expected to have slightly different CCS values, enabling their separation. nih.gov High-resolution IMS techniques, such as trapped ion mobility spectrometry (TIMS), have demonstrated the ability to separate peptide epimers. nih.govbiorxiv.org
Table 3: Potential Application of IMS in the Analysis of this compound Isomers
| Isomeric Pair | Structural Difference | Expected IMS Behavior | Collision Cross Section (CCS) |
|---|---|---|---|
| Z-(L-His)-(L-Trp)-OH vs. Z-(D-His)-(L-Trp)-OH | Stereochemistry at His α-carbon | Potential for baseline or partial separation | Distinct CCS values |
| Z-(L-His)-(L-Trp)-OH vs. Z-(L-His)-(D-Trp)-OH | Stereochemistry at Trp α-carbon | Potential for baseline or partial separation | Distinct CCS values |
This table illustrates the potential of ion mobility spectrometry to differentiate between various isomers of this compound based on their unique collision cross sections.
The measurement of CCS values can provide valuable insights into the gas-phase conformation of the dipeptide and can be used as an additional parameter for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the detailed structural and conformational analysis of molecules in solution and in the solid state. researchgate.net
Table 4: Estimated ¹H NMR Chemical Shifts (δ, ppm) for this compound in a Prototypical Organic Solvent
| Proton(s) | Histidine Residue | Tryptophan Residue | Z-group |
|---|---|---|---|
| NH (amide) | ~8.0-8.5 | ~8.0-8.5 | - |
| α-CH | ~4.5-5.0 | ~4.5-5.0 | - |
| β-CH₂ | ~3.0-3.3 | ~3.2-3.5 | - |
| Imidazole C2-H | ~7.5-8.0 | - | - |
| Imidazole C4-H | ~6.8-7.2 | - | - |
| Indole NH | - | ~10.0-11.0 | - |
| Indole C2-H | - | ~7.0-7.3 | - |
| Aromatic (Indole) | - | ~7.0-7.8 | - |
| Aromatic (Z-group) | - | - | ~7.2-7.4 |
This table provides estimated chemical shift ranges for the protons in this compound. Actual values can vary depending on the solvent and other experimental conditions. oregonstate.eduhw.ac.uklibretexts.org
Table 5: Estimated ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Histidine Residue | Tryptophan Residue | Z-group |
|---|---|---|---|
| C=O (amide) | ~170-175 | - | - |
| C=O (carboxyl) | - | ~172-177 | - |
| C=O (Z-group) | - | - | ~155-160 |
| α-CH | ~53-58 | ~54-59 | - |
| β-CH₂ | ~28-33 | ~27-32 | - |
| Imidazole C2 | ~135-140 | - | - |
| Imidazole C4 | ~115-120 | - | - |
| Imidazole C5 | ~130-135 | - | - |
| Indole C2 | - | ~123-128 | - |
| Indole C3 | - | ~110-115 | - |
| Aromatic (Indole) | - | ~110-140 | - |
| Aromatic (Z-group) | - | - | ~127-137 |
This table presents estimated chemical shift ranges for the carbons in this compound, which are indicative of their chemical environment. compoundchem.comillinois.eduoregonstate.edu
Two-dimensional (2D) NMR experiments provide information about the connectivity and spatial relationships between nuclei.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify scalar-coupled protons, revealing the spin systems of the individual amino acid residues.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, aiding in the assignment of the carbon and nitrogen backbone and side chains.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between amino acid residues and confirming the presence and location of the Z-protecting group.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the dipeptide in solution. nih.gov
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid, non-crystalline, or crystalline states. nih.govnih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. chemrxiv.org
For this compound, ssNMR can be used to:
Characterize different polymorphic forms: Different crystal packing arrangements will result in distinct ssNMR spectra, particularly in the ¹³C and ¹⁵N chemical shifts, which are highly sensitive to the local environment. researchgate.netillinois.edu
Determine conformational details in the solid state: ssNMR can provide information on torsion angles and intermolecular interactions, such as hydrogen bonding, which define the conformation of the peptide in its solid form. researchgate.net
Probe intermolecular packing: Techniques that measure internuclear distances, such as REDOR (Rotational Echo Double Resonance), can be used to probe how the dipeptide molecules are arranged relative to each other in the solid state.
The chemical shifts of the tryptophan and histidine side chains in the solid state are particularly informative. For instance, the ¹³C chemical shifts of the tryptophan indole ring are sensitive to the side-chain torsion angles (χ₁ and χ₂). researchgate.net Similarly, the ¹³C chemical shifts of the histidine imidazole ring are sensitive to its tautomeric state and protonation status, as well as hydrogen bonding interactions. illinois.edu
Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy serves as a powerful tool for obtaining a molecular "fingerprint" of a peptide, offering insights into its functional groups, bonding, and conformation. nih.gov Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule, which are sensitive to the local chemical environment and molecular geometry. nih.gov
FT-IR spectroscopy is particularly effective for characterizing the peptide backbone. The absorption of infrared light excites molecular vibrations, and for peptides, the most informative bands are the Amide I, II, and III bands. leibniz-fli.de These bands are directly related to the vibrations of the amide bond (-CO-NH-) that links the histidine and tryptophan residues in this compound.
The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is the most intense and widely used absorption band for peptide conformational analysis. leibniz-fli.de It arises primarily from the C=O stretching vibration (approximately 70-85%) of the peptide backbone. leibniz-fli.delibretexts.org The exact frequency of this band is highly sensitive to the peptide's secondary structure and hydrogen-bonding patterns.
The Amide II band, found between 1510 cm⁻¹ and 1580 cm⁻¹, is more complex. It originates mainly from the in-plane N-H bending vibration (40–60%) coupled with the C-N stretching vibration (18–40%). leibniz-fli.demit.edu Like the Amide I band, its position provides valuable information about the peptide's conformation.
The Amide III band is observed in the 1250–1350 cm⁻¹ range and results from a complex mix of vibrations, including C-N stretching and N-H in-plane bending. acs.orgnih.gov While its complexity can make interpretation challenging, it offers complementary information to the Amide I and II bands. nih.gov
| Amide Band | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Mode Contributions |
|---|---|---|
| Amide I | 1600 - 1700 | C=O stretching |
| Amide II | 1510 - 1580 | N-H bending and C-N stretching |
| Amide III | 1250 - 1350 | C-N stretching and N-H bending |
While FT-IR is excellent for probing the peptide backbone, Raman spectroscopy offers distinct advantages for analyzing the non-polar side chains of amino acids, such as the imidazole ring of histidine and the indole ring of tryptophan. researchgate.netnih.gov Raman spectroscopy is based on the inelastic scattering of monochromatic light, providing a detailed vibrational spectrum.
For the tryptophan residue in this compound, specific Raman bands act as structural markers. nih.gov For instance, the relative intensity of the Fermi doublet at approximately 1360 cm⁻¹ and 1340 cm⁻¹ is sensitive to the hydrophobicity of the indole ring's microenvironment. nih.gov A band near 880 cm⁻¹ is indicative of the hydrogen-bonding status of the indole N1-H group; a lower frequency suggests stronger hydrogen bonding. nih.gov
The histidine imidazole ring also exhibits characteristic Raman bands that are sensitive to its protonation state (neutral, cationic), tautomeric form (Nδ1-H vs. Nε2-H), and involvement in metal coordination or hydrogen bonding. researchgate.netnih.gov These marker bands provide critical information about the local environment and interactions of the histidine side chain.
| Residue | Frequency (cm⁻¹) | Structural Interpretation |
|---|---|---|
| Tryptophan | ~1360 / ~1340 (doublet) | Indole ring environment (hydrophobicity) |
| Tryptophan | ~880 | N1-H hydrogen bond strength |
| Histidine | Variable | Imidazole ring protonation state and tautomerism |
Circular Dichroism (CD) Spectroscopy for Probing Secondary Structures and Chirality
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. sandiego.edunih.gov Since the L-histidine and L-tryptophan residues in this compound are chiral, the molecule is CD-active.
In the far-UV region (typically 190-250 nm), the CD spectrum is dominated by the absorption of the peptide backbone amide bonds. portlandpress.com The shape and magnitude of the CD signal in this region are highly dependent on the secondary structure of the peptide. springernature.com While a short, flexible dipeptide like this compound is unlikely to form stable α-helices or β-sheets in solution, its CD spectrum can reveal preferences for other conformations, such as a random coil or a polyproline II (P-II) type structure. nih.gov
In the near-UV region (250-320 nm), the CD signal arises from the aromatic side chains. nih.gov For this compound, the spectrum in this region would be primarily influenced by the tryptophan indole ring, which is a strong chromophore. The near-UV CD spectrum provides information about the local environment and conformation of the tryptophan side chain, reflecting its tertiary structure and interactions. nih.gov
X-ray Crystallography and Diffraction Techniques for Atomic Resolution Structures
X-ray crystallography and diffraction are unparalleled techniques for determining the three-dimensional structure of molecules in the solid state at atomic resolution. nih.gov
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. carleton.edu Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, leading to a detailed model of the molecular structure. This model includes precise bond lengths, bond angles, and torsional angles, as well as the conformation of the peptide backbone and side chains. It also reveals intermolecular interactions, such as hydrogen bonds and π-stacking, that dictate the crystal packing.
Furthermore, the histidine and tryptophan residues provide potential binding sites for metal ions. sapub.orgbiointerfaceresearch.com The imidazole nitrogen atoms of histidine and the carboxylate group are common metal coordination sites. acs.org SCXRD can be used to determine the exact structure of metal complexes of this compound, revealing the coordination geometry of the metal ion and the specific atoms from the dipeptide involved in binding. rsc.org
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. rigaku.com These different forms, known as polymorphs, can have distinct physical properties. This compound may crystallize into different polymorphs depending on conditions such as solvent, temperature, and pressure.
Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms. creative-biostructure.commdpi.com Instead of a single crystal, a finely ground powder containing numerous microcrystals in random orientations is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. creative-biostructure.com By comparing the PXRD pattern of a sample to known patterns, one can identify the polymorphic form present. Each polymorph will produce a characteristic set of peaks at specific diffraction angles (2θ).
| Polymorph Form A (2θ values) | Polymorph Form B (2θ values) |
|---|---|
| 8.5° | 9.2° |
| 12.1° | 11.8° |
| 15.8° | 17.3° |
| 20.3° | 21.5° |
| 24.7° | 25.1° |
Advanced Chromatographic and Electrophoretic Techniques for Purity and Homogeneity Profiling
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthetic peptides like this compound. The versatility of HPLC lies in the wide array of stationary phases and mobile phase compositions that can be employed to achieve optimal separation of the target compound from impurities, which may include diastereomers, incompletely protected or deprotected species, and other side-products from the synthesis.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of peptides and their derivatives. In this technique, a non-polar stationary phase, typically octadecyl-silica (C18), is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.
The detection of this compound and its potential impurities can be accomplished using various detectors. UV-Vis detection is widely used, leveraging the chromophoric nature of the tryptophan and histidine residues, as well as the benzyloxycarbonyl (Z) protecting group. The aromatic rings in these moieties exhibit strong absorbance in the UV region, typically around 220 nm and 280 nm. For enhanced sensitivity and specificity, mass spectrometry (MS) can be coupled with HPLC (LC-MS). This allows for the direct determination of the molecular weight of the eluting compounds, facilitating the identification of impurities and degradation products. biopharminternational.comsynthinkchemicals.com Fluorescence detection can also be employed, capitalizing on the intrinsic fluorescence of the tryptophan residue, which offers high sensitivity and selectivity. researchgate.net
For the chiral purity assessment of this compound, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective in separating enantiomers and diastereomers of amino acids and peptides. researchgate.netresearchgate.netnih.gov The choice of the specific chiral column and mobile phase composition is critical for achieving the desired separation.
Interactive Data Table: Illustrative HPLC Methods for Dipeptide and Amino Acid Derivative Analysis
| Analyte | Column | Mobile Phase | Detection | Reference |
| DL-Leucine-DL-Tryptophan | AmyCoat-RP | 10 mM Ammonium Acetate:Methanol:Acetonitrile (50:5:45) | UV at 230 nm | researchgate.net |
| Tryptophan Metabolites | Reversed-phase C18 | Gradient of acetonitrile in water with formic acid | MS/MS | mdpi.com |
| Tryptophan and related indoles | Reversed-phase C18 | 5 mM Sodium Borate (pH 9.2) with 50 mM SDS and 5% Acetonitrile | Fluorescence | nih.gov |
| Monosubstituted Tryptophan Derivatives | CHIRALPAK® ZWIX(+) | Methanol/H2O (98/2) with formic acid and diethylamine | Not Specified | researchgate.net |
Capillary Electrophoresis (CE) for Charge and Size-Based Separations
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and reagent volumes. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. This makes it a powerful tool for assessing the charge heterogeneity of this compound, which can arise from deamidation, oxidation, or the presence of charged impurities. sciex.comhpst.cznih.gov
Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. In CZE, the separation occurs in a buffer-filled capillary, and the migration of analytes is governed by their electrophoretic mobility and the electroosmotic flow (EOF). By carefully selecting the pH and composition of the background electrolyte (BGE), the charge state of this compound can be manipulated to optimize separation from its charge variants. nih.gov
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can be used to separate both charged and neutral molecules. nih.gov In MEKC, surfactants are added to the BGE at a concentration above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. This allows for the separation of analytes based on their partitioning between the micelles and the surrounding aqueous buffer, providing an additional mechanism for resolving complex mixtures and even isomers. researchgate.net
For the chiral analysis of the constituent amino acids of this compound after hydrolysis, chiral CE can be employed. This is often achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. nih.gov
Interactive Data Table: Representative CE Methods for Amino Acid and Peptide Analysis
| Analyte | CE Mode | Background Electrolyte | Detection | Reference |
| Tryptophan enantiomers | MEKC | Not specified, with hydroxypropyl-γ-cyclodextrin | Laser-Induced Fluorescence | nih.gov |
| Tryptophan and related indoles | MEKC | 5 mM Sodium Borate (pH 9.2), 50 mM SDS, 5% Acetonitrile | Laser-Induced Fluorescence | nih.gov |
| Monoclonal Antibody Charge Variants | CZE | Not specified | Not specified | hpst.cz |
| Protein Complexes | CE-MS | 5% Acetic Acid with 5% Isopropanol | MS | nih.gov |
Mechanistic Investigations of Z His Trp Oh Chemical Reactivity and Transformation Pathways
Elucidation of Reaction Intermediates and Transition State Structures
Photochemical and Radiolytic Stability and Degradation Mechanisms of Z-His-trp-OH
The stability of this compound under photochemical and radiolytic conditions is influenced by its constituent amino acids. Tryptophan is particularly sensitive to UV irradiation and can undergo degradation through direct UV absorption or by reacting with photochemically generated reactive oxygen species (ROS) like hydroxyl radicals (·OH) mdpi.comresearchgate.netnih.gov. The degradation pathway of tryptophan under UV treatment can involve cleavage of C-N bonds, attack by ·OH on the aromatic ring, and subsequent oxidation mdpi.com. Photochemical reactions can also generate radicals, such as tryptophan radicals, which can dimerize or react with oxygen acs.orgnih.gov. The Cbz group is generally stable to light but can be cleaved under specific photochemical conditions. Radiolytic degradation can also occur, with water radiolysis producing ·OH radicals, which are highly reactive towards amino acid residues like tryptophan and histidine iaea.org. The presence of aromatic rings in both His and Trp makes them susceptible to oxidation and radical attack mdpi.comnih.gov.
Hydrolytic and Oxidative Degradation Pathways under Controlled Conditions
Peptides are susceptible to degradation via hydrolysis and oxidation, pathways that are heavily influenced by pH, temperature, and the presence of metal ions or other reactive species mdpi.comencyclopedia.pub.
Hydrolytic Degradation: Peptide bond hydrolysis, catalyzed by acids or bases, is a primary degradation pathway. The rate of hydrolysis is pH-dependent mdpi.comencyclopedia.pub. While specific data for this compound is limited, the peptide backbone is susceptible to cleavage. The Cbz protecting group is generally stable to hydrolysis under mild conditions but can be cleaved under harsh acidic or basic environments.
Oxidative Degradation: Both histidine and tryptophan residues are prone to oxidation due to the presence of electron-rich aromatic rings and heteroatoms researchgate.netnih.govencyclopedia.pub.
Tryptophan: The indole (B1671886) ring of tryptophan is highly reactive towards reactive oxygen species (ROS) such as hydroxyl radicals (·OH), singlet oxygen (1O2), and ozone. Oxidation can lead to cleavage of the indole ring, forming products like N-formylkynurenine (NFK) and kynurenine (B1673888) mdpi.comresearchgate.netacs.orgnih.gov. Tryptophan can also form dimers through radical cross-linking acs.org.
Histidine: The imidazole (B134444) ring of histidine is also susceptible to oxidation, although generally less so than tryptophan mdpi.comencyclopedia.pub. Metal ions, particularly transition metals, can catalyze the oxidation of histidine residues mdpi.comencyclopedia.pub.
Table 1: Susceptibility of this compound Residues to Degradation
| Residue | Susceptibility to Oxidation | Susceptibility to Hydrolysis | Photochemical/Radiolytic Sensitivity |
| Cbz Group | Low | Low (under mild conditions) | Low |
| Histidine | Moderate (imidazole ring) | Moderate (peptide bond) | Moderate (imidazole ring) |
| Tryptophan | High (indole ring) | Moderate (peptide bond) | High (indole ring) |
Controlled studies often investigate degradation kinetics using techniques like HPLC-MS to identify and quantify degradation products under specific pH and temperature conditions mdpi.comacs.org.
This compound as a Substrate or Catalyst in Model Organic Transformations
While this compound itself is not widely cited as a standalone catalyst, its constituent amino acids and their derivatives, particularly histidine, are known to play catalytic roles in various organic transformations. Histidine's imidazole ring can act as a nucleophilic catalyst or a general base/acid catalyst researchgate.netmdpi.com. For example, dipeptides containing histidine, such as Ser-His, have been investigated for their potential as primitive organocatalysts in reactions like peptide bond formation mdpi.com.
This compound, or its constituent parts, can also serve as substrates in model organic reactions. For instance, Cbz-Trp-OH has been used as a model substrate in multicomponent reactions for the assembly of indole-fused heterocycles rsc.org. The reactivity of the indole ring of tryptophan allows for various functionalizations, including N-arylation and C-3 functionalization, often employing metal catalysis researchgate.netrsc.orgchinesechemsoc.org. The Cbz-protected dipeptide structure makes it a suitable substrate for studying reactions that involve peptide manipulation or protecting group chemistry.
Compound List:
this compound (Nα-Benzyloxycarbonyl-L-histidyl-L-tryptophan)
Histidine (His)
Tryptophan (Trp)
Benzyloxycarbonyl (Cbz) group
N-formylkynurenine (NFK)
Kynurenine (Kyn)
Hydroxyl radical (·OH)
Singlet oxygen (1O2)
Computational and Theoretical Modeling Studies of Z His Trp Oh Molecular Architecture and Interactions
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors
Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are fundamental for elucidating the electronic structure and predicting the reactivity of molecules like Z-His-trp-OH. These methods provide a detailed atomic-level understanding of molecular properties.
Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely utilized QM method for investigating molecular structures and predicting properties. It excels at calculating the electronic structure and optimizing molecular geometries, thereby enabling comprehensive conformational analysis of peptides and related molecules ajol.infoacs.orguci.edu. For this compound, DFT calculations can identify stable conformers by exploring the potential energy surface, taking into account various dihedral angles within the histidine and tryptophan side chains, as well as the peptide backbone. Furthermore, DFT is instrumental in predicting spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and electronic transitions, which can be compared with experimental data for validation acs.orguci.edunih.gov. PubChem provides computed properties for this compound, such as its molecular weight and topological polar surface area, which are derived from computational methods nih.gov.
Ab Initio Methods for High-Accuracy Energy and Property Computations
Ab Initio methods, such as Hartree-Fock or coupled-cluster methods, offer a higher level of accuracy for energy calculations and property predictions compared to DFT, albeit at a greater computational cost. These methods are employed when very high precision is required, for instance, in calculating binding energies, reaction barriers, or highly accurate electronic properties nih.govsci-hub.se. For this compound, Ab Initio calculations could provide precise energy differences between various conformers or detailed insights into the electronic distribution that governs its reactivity. Such calculations are often used in conjunction with or to validate results obtained from DFT researchgate.net.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules, providing insights into conformational changes, flexibility, and interactions in dynamic environments.
Solvation Models and Their Impact on Molecular Behavior
The interaction of this compound with its surrounding solvent (e.g., water) significantly influences its conformational dynamics and properties. Solvation models, both implicit (continuum) and explicit (representing individual solvent molecules), are incorporated into MD simulations to accurately capture these effects researchgate.netmdpi.compnas.orgpnas.org. Implicit models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium mdpi.com. Explicit models, on the other hand, explicitly include solvent molecules, offering a more detailed, albeit computationally intensive, representation of the solvation shell. The choice of solvation model can critically impact the predicted free energy landscapes, conformational preferences, and interaction energies of this compound.
In Silico Prediction of Molecular Interactions with Biomolecular Targets (Non-Clinical)
In silico methods, including molecular docking and interaction energy calculations, are employed to predict how this compound might interact with biomolecular targets, such as proteins or nucleic acids. The presence of histidine and tryptophan residues, known for their aromatic nature and potential for hydrogen bonding, π-π stacking, and hydrophobic interactions, makes this compound a candidate for such studies bioorganica.com.uaplos.orgmdpi.com. These simulations can identify potential binding sites, estimate binding affinities, and elucidate the specific types of non-covalent interactions involved. For instance, studies on tryptophan's role in protein-ligand interactions bioorganica.com.uaplos.org and the computational analysis of amino acid decarboxylase interactions mdpi.com provide a framework for understanding how this compound might engage with biological macromolecules.
Compound Information Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) | Primary Source |
| This compound | C25H25N5O5 | 475.5 | 1.8 | 149 | nih.gov |
Common Computational Methodologies in Peptide Studies
| Computational Method | Primary Application Area | Example Reference(s) |
| Density Functional Theory (DFT) | Conformational Analysis, Electronic Structure, Spectroscopy | ajol.infoacs.orguci.edu |
| Ab Initio Methods | High-accuracy Energy Calculations, Electronic Properties | nih.govsci-hub.se |
| Molecular Dynamics (MD) Simulations | Conformational Dynamics, Folding, Solvent Effects | nih.govpnas.orgpnas.orgmdpi.comnih.govnih.gov |
| Free Energy Landscape Analysis | Mapping Folding Pathways, Conformational Stability | nih.govpnas.orgresearchgate.netacs.org |
| Solvation Models (Implicit/Explicit) | Simulating behavior in solution, Solvent effects | researchgate.netmdpi.compnas.orgpnas.org |
| In Silico Docking/Interaction Prediction | Biomolecular Target Binding, Ligand interactions | bioorganica.com.uamdpi.comnih.gov |
Ligand-Receptor Docking Studies for Hypothetical Binding Sites
Ligand-receptor docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor, typically a protein) when bound to each other nih.govpurdue.edu. This process involves predicting the binding mode and estimating the binding affinity. For a compound like "this compound", docking studies would involve:
Preparation of Structures: Obtaining or generating three-dimensional (3D) structures for both "this compound" and potential protein targets. This includes preparing the ligand by defining its protonation states and tautomers, and preparing the receptor by removing water molecules and co-factors, adding hydrogen atoms, and assigning partial charges.
Defining Binding Sites: Identifying potential binding pockets on the receptor protein. This can be done based on known active sites, similarity to known ligand-bound structures, or through computational methods that predict binding hot spots. Hypothetical binding sites might be explored if the exact target is unknown.
Docking Algorithms: Employing algorithms (e.g., AutoDock, GOLD, Glide) to search for the optimal binding pose of "this compound" within the defined binding site. These algorithms explore various ligand orientations and conformations, scoring each pose based on a scoring function that estimates binding energy ekb.egukm.my.
Analysis of Results: Evaluating the docked poses based on their scores, interactions with key amino acid residues (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and comparison with experimental data if available. Residues like Histidine (His) and Tryptophan (Trp) are known to participate in significant interactions within enzyme active sites pnas.orgnih.govpnas.org.
While specific docking studies for "this compound" were not found, general peptide docking simulations are a common approach in computational drug design mdpi.comnih.gov.
Enzyme Active Site Interaction Modeling
Enzyme active site interaction modeling focuses on understanding how a substrate or inhibitor binds to and interacts with the catalytic region of an enzyme libretexts.orggouni.edu.ngslideshare.net. This involves detailed analysis of the forces and contacts at the binding interface. For "this compound", such modeling would entail:
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the enzyme-ligand complex over time to observe the stability of interactions, conformational changes, and the role of specific residues.
Quantum Mechanics (QM) / Molecular Mechanics (QM/MM) Methods: Employing QM for the active site region and MM for the rest of the protein to accurately model chemical reactions and electronic interactions within the active site. Studies have used these methods to understand the role of His and Trp residues in enzyme catalysis pnas.org.
Interaction Energy Calculations: Quantifying the strength of interactions between "this compound" and the amino acid residues within the enzyme's active site. This includes van der Waals forces, electrostatic interactions, hydrogen bonding, and hydrophobic effects.
Structure-Based Design: Using the insights gained to guide the design of modified peptides or small molecules that can more effectively interact with the enzyme's active site.
The presence of Histidine and Tryptophan residues in a peptide sequence can significantly influence its interaction with enzyme active sites due to their unique chemical properties, such as the imidazole (B134444) ring of His and the indole (B1671886) ring of Trp pnas.orgnih.govmdpi.compnas.orgpnas.org.
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Cheminformatics and QSAR/QSPR modeling are computational approaches that establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties neovarsity.orgconicet.gov.arresearchgate.net. These methodologies are vital for predicting the behavior of new compounds and guiding chemical optimization.
Developing predictive models for non-clinical biological activities involves correlating molecular descriptors of a compound with its observed biological effects in experimental assays. For "this compound", this would typically involve:
Data Collection: Gathering a dataset of "this compound" analogues or related peptides with known non-clinical biological activities.
Molecular Descriptor Generation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, electronic, quantum chemical) that numerically represent the structural and physicochemical properties of the compounds neovarsity.orgu-strasbg.frconicet.gov.aruestc.edu.cn.
Model Building: Employing statistical or machine learning techniques (e.g., Multiple Linear Regression, Support Vector Machines, Neural Networks) to build models that correlate these descriptors with the biological activities u-strasbg.frmdpi.comnih.govmdpi.com.
Model Validation: Rigorously testing the predictive power of the developed models using independent datasets or cross-validation techniques to ensure their reliability and generalizability u-strasbg.frrsc.orgmdpi.com.
While specific models for "this compound" were not identified, QSAR studies are widely used to predict various biological activities of peptides researchgate.netnih.govnih.govrsc.orgmdpi.com.
Feature selection is a critical step in QSAR/QSPR modeling to identify the most relevant molecular descriptors that significantly influence the biological activity or property. This process helps in building simpler, more robust, and interpretable models.
Feature Selection Methods: Techniques such as stepwise regression, genetic algorithms, or recursive feature elimination are used to select a subset of descriptors from the initial large pool.
Model Validation: Once a model is built with selected features, it must be validated to assess its predictive accuracy and reliability. Common validation metrics include R-squared (R²), adjusted R-squared (adj. R²), Q-squared (Q²), and Root Mean Square Error (RMSE) u-strasbg.frmdpi.com. External validation using a separate test set is crucial to confirm the model's ability to predict the activity of new, unseen compounds.
Analogue Development: The validated QSAR models can then guide the design and synthesis of new analogues of "this compound" with potentially improved biological activities by systematically modifying structural features identified as important by the model.
The absence of specific studies on "this compound" means that no concrete data tables or detailed research findings can be presented for these sections. The development of such models would require a dedicated research effort involving synthesis, experimental testing, and computational analysis.
Compound List
this compound
Investigation of Z His Trp Oh Biological Activity and Molecular Interactions Excluding Clinical Efficacy and Safety
In Vitro Receptor Binding and Functional Assays with Purified Proteins
No publicly available studies have reported on the in vitro receptor binding or functional assays of Z-His-Trp-OH with purified proteins.
Binding Kinetics and Affinity Determination (e.g., SPR, ITC)
To date, there are no published studies that have employed techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding kinetics and affinity of this compound for any specific protein target. Such studies would be essential to identify potential molecular targets and to quantify the thermodynamics of any binding interactions.
A hypothetical SPR experiment would involve immobilizing a potential protein target on a sensor chip and flowing a solution of this compound over the surface to measure association and dissociation rates. Similarly, an ITC experiment would directly measure the heat released or absorbed upon the binding of this compound to a target protein in solution, providing information on the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Cell-Free Enzyme Activity Modulation Studies
There is currently no scientific literature describing the effects of this compound on the activity of any purified enzymes in cell-free assays. Investigating the potential for this compound to modulate enzyme activity would be a critical step in understanding its biological function. This could involve screening the compound against a panel of enzymes, such as proteases, kinases, or phosphatases, to identify any inhibitory or activating effects.
Cell-Based Assays for Signaling Pathway Modulation and Cellular Responses (Non-Clinical, Non-Toxicity)
No cell-based assay data for this compound regarding signaling pathway modulation or cellular responses is available in the public domain.
Reporter Gene Assays and Gene Expression Profiling
Reporter gene assays are a powerful tool to study the modulation of specific signaling pathways. nih.govindigobiosciences.com However, no studies have been published that utilize such assays to investigate the effects of this compound on any cellular signaling pathway. Such an assay would typically involve cells engineered to express a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a specific response element. A change in reporter gene expression after treatment with this compound would indicate modulation of the corresponding pathway. Furthermore, no gene expression profiling studies, such as microarray or RNA-sequencing, have been conducted to assess the global effects of this compound on cellular gene expression.
Calcium Flux and Second Messenger System Analysis
The impact of this compound on intracellular calcium levels or other second messenger systems has not been reported. nih.gov Calcium flux assays are commonly used to screen for compounds that interact with G-protein coupled receptors or ion channels. nih.gov An investigation into whether this compound can induce changes in intracellular calcium or modulate the levels of second messengers like cyclic AMP (cAMP) would provide valuable insights into its potential mechanism of action. bmglabtech.com
This compound as a Molecular Probe for Biological System Interrogation
The potential of this compound as a molecular probe to investigate biological systems has not been explored. Given that the tryptophan residue possesses intrinsic fluorescence properties, derivatives of this dipeptide could hypothetically be developed as fluorescent probes. acs.org However, there is no evidence in the current literature to suggest that this compound itself has been utilized for such purposes.
Development of Fluorescently Tagged this compound for Imaging
The investigation of this compound's biological activity at a cellular level necessitates methods for its visualization and tracking. One primary approach is the development of fluorescently tagged analogues. This involves covalently attaching a fluorophore (a fluorescent chemical compound) to the this compound molecule, rendering it detectable by fluorescence microscopy and other related imaging techniques. nih.gov
The intrinsic fluorescence of the tryptophan residue within this compound provides a starting point for some studies. nih.gov Tryptophan exhibits natural fluorescence with an excitation maximum around 280 nm and an emission maximum that is highly sensitive to the polarity of its environment, typically ranging from 300 to 350 nm. nih.govrsc.org This property can be exploited in Förster Resonance Energy Transfer (FRET) experiments to study binding interactions. nih.gov However, for cellular imaging, the native tryptophan fluorescence is often insufficient due to low quantum yield and significant background fluorescence from endogenous proteins. rsc.org
To overcome these limitations, extrinsic fluorophores are conjugated to the peptide. The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid overlap with cellular autofluorescence. nih.gov Common strategies for labeling peptides like this compound involve targeting reactive functional groups. The N-terminal carboxybenzyl (Z) group protects the alpha-amino group of histidine, leaving the carboxyl group of tryptophan and the imidazole (B134444) ring of histidine as potential sites for modification.
Chemical synthesis of a fluorescent probe would typically involve reacting an amine-reactive derivative of a fluorescent dye with the C-terminal carboxyl group of this compound after its activation. Alternatively, the imidazole ring of histidine could be targeted, although this is less common. The synthesis is a multi-step process carried out in controlled laboratory conditions, often utilizing solid-phase peptide synthesis methodologies for efficiency and purity. rsc.org
Table 1: Common Fluorophores for Peptide Tagging
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
|---|---|---|---|
| Fluorescein (FITC) | ~494 | ~518 | Bright green fluorescence, pH-sensitive. |
| Rhodamine (TRITC) | ~557 | ~576 | Bright red-orange fluorescence, more photostable than fluorescein. |
| Cyanine Dyes (e.g., Cy3) | ~550 | ~570 | Bright, photostable, available in a wide range of colors. rsc.org |
Affinity Ligands for Protein Purification and Interaction Studies
The unique chemical structure of this compound makes it a candidate for use as an affinity ligand in protein purification and interaction studies. Affinity chromatography is a powerful technique that separates proteins based on a specific and reversible binding interaction between the protein and a ligand immobilized on a chromatographic matrix. bio-rad.com
The histidine residue in this compound is particularly significant for this application. The imidazole side chain of histidine is known to form coordination complexes with transition metal ions. wikipedia.org This principle is the basis for Immobilized Metal Affinity Chromatography (IMAC), one of the most widely used methods for purifying recombinant proteins. youtube.com In a typical IMAC setup, a resin is chelated with a metal ion, commonly Nickel (Ni²⁺) or Cobalt (Co²⁺). berkeley.edu A protein engineered to have a sequence of six or more histidine residues (a "His-tag") will bind specifically to this metal-charged resin. berkeley.eduyoutube.com
By immobilizing this compound onto a solid support (e.g., agarose beads), a custom affinity matrix could be created. This matrix could then be used to:
Purify proteins that naturally bind histidine: Some native proteins have surface-exposed histidine clusters that may interact with the immobilized ligand.
Investigate interactions: The matrix could serve as a tool to screen complex biological samples (like cell lysates) for proteins that specifically interact with the His-Trp dipeptide motif.
The purification process generally follows a bind-wash-elute protocol. cube-biotech.com
Binding: A solution containing the target protein is passed over the column. The protein of interest binds to the immobilized this compound.
Washing: A buffer is passed through the column to wash away non-specifically bound proteins.
Elution: The bound protein is recovered by changing the buffer conditions to disrupt the ligand-protein interaction. For a histidine-based interaction, this is often achieved by adding a high concentration of free imidazole, which competes with the ligand for binding to the protein. bio-rad.com
The tryptophan residue and the N-terminal Z-group contribute hydrophobic character to the ligand, which could also be exploited for purification based on hydrophobic interactions, although this is less specific than the metal-chelation chemistry of the histidine residue.
Enzymatic Biotransformation and Metabolic Stability Studies (In Vitro)
Understanding the metabolic fate of this compound is crucial for interpreting its biological activity. In vitro studies using mimicked biological environments and isolated enzymes are employed to assess its stability and identify potential breakdown products without involving clinical trials.
Stability against Proteolytic Enzymes in Mimicked Biological Fluids
A primary route of degradation for peptides in the body is enzymatic cleavage by proteases. The stability of this compound can be evaluated in simulated biological fluids, which are formulated to mimic the composition and enzymatic activity of physiological environments. nih.gov The two most common fluids used are Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). acs.org
Simulated Gastric Fluid (SGF): This fluid mimics the stomach environment. It has a low pH (typically 1.2-2.0) and contains pepsin, a protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids like tryptophan and phenylalanine. nih.gov The stability of this compound in SGF would be tested by incubating the compound in the fluid and measuring its concentration over time using methods like High-Performance Liquid Chromatography (HPLC). The presence of the N-terminal Z-group may offer some steric hindrance, potentially slowing down enzymatic degradation compared to the unprotected dipeptide.
Simulated Intestinal Fluid (SIF): This fluid mimics the environment of the small intestine. It has a near-neutral pH (around 6.8) and contains a mixture of pancreatic enzymes, primarily trypsin and chymotrypsin. acs.org
Trypsin typically cleaves peptide bonds on the C-terminal side of basic amino acids like lysine and arginine. It would not be expected to cleave the His-Trp bond.
Chymotrypsin cleaves on the C-terminal side of large hydrophobic and aromatic amino acids, making the tryptophan residue in this compound a potential target. Cleavage by chymotrypsin would break the peptide bond between histidine and tryptophan.
Table 2: Composition of Mimicked Biological Fluids for Stability Studies
| Fluid | Key Components | Typical pH | Primary Proteolytic Enzyme(s) | Potential Action on this compound |
|---|---|---|---|---|
| Simulated Gastric Fluid (SGF) | NaCl, HCl, Pepsin | 1.2 - 2.0 | Pepsin | Cleavage at the tryptophan residue. nih.gov |
The half-life (t₁/₂) of this compound in these fluids is a key parameter for quantifying its stability. A longer half-life indicates greater resistance to proteolytic degradation. nih.gov
Identification of In Vitro Metabolites
Identifying the metabolites of this compound provides insight into its biotransformation pathways. Following incubation in simulated fluids or with specific enzymes, analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify the resulting products. nih.gov
The primary metabolic reactions expected for this compound in vitro are the hydrolysis of the peptide bond and the potential cleavage of the N-terminal protecting group.
Primary Metabolites:
Peptide Bond Cleavage: The most probable metabolic event is the hydrolysis of the amide bond linking the histidine and tryptophan residues. This would be catalyzed primarily by chymotrypsin-like enzymes in SIF.
Metabolite 1: Z-His-OH (N-α-Carbobenzoxy-L-histidine)
Metabolite 2: Trp-OH (L-tryptophan)
Cleavage of the Z-group: The carboxybenzyl (Z) protecting group can be removed by certain enzymes, such as carboxypeptidases, or under specific chemical conditions, although it is generally stable to many proteases. If this occurs, it would yield:
Metabolite 3: His-trp-OH (L-Histidyl-L-tryptophan)
Further degradation of the resulting amino acids could occur. For instance, tryptophan can be metabolized via the kynurenine (B1673888) pathway, leading to metabolites such as kynurenine and kynurenic acid, though this is a more complex, multi-step cellular process. nih.gov
Table 3: Potential In Vitro Metabolites of this compound
| Metabolite Name | Chemical Formula | Generating Action |
|---|---|---|
| Z-His-OH | C₁₄H₁₅N₃O₄ | Hydrolysis of the His-Trp peptide bond. |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | Hydrolysis of the His-Trp peptide bond. |
| His-trp-OH | C₁₇H₂₀N₄O₃ | Cleavage of the N-terminal Z-group. |
Advanced Applications and Future Directions for Z His Trp Oh Research
Z-His-trp-OH in Advanced Materials Science and Nanotechnology
The inherent properties of peptides, particularly aromatic amino acids like histidine and tryptophan, make them attractive for developing advanced materials. This compound is being investigated for its role in creating ordered nanostructures and functionalized surfaces, leveraging self-assembly principles and bioconjugation strategies.
Peptide Self-Assembly into Supramolecular Structures (e.g., hydrogels, nanofibers)
Peptides, due to their ability to form specific secondary structures and engage in various non-covalent interactions (such as hydrogen bonding, hydrophobic interactions, and π–π stacking), are capable of self-assembling into diverse supramolecular architectures mdpi.commdpi.com. Aromatic amino acids, including histidine and tryptophan, are particularly important in driving these self-assembly processes, leading to the formation of structures like nanofibers and hydrogels researchgate.netnih.govnih.gov. While direct research on this compound forming hydrogels or nanofibers is not extensively detailed in the provided search results, studies on similar protected aromatic dipeptides, such as Z-Phe-OH and Z-Trp-OH, demonstrate their propensity for self-assembly into well-defined morphologies like fibers and spherical structures researchgate.net. These studies highlight that modifications to amino acids, including N-terminal protection (like the Z group), significantly influence their self-assembly behavior and the resulting nanostructures nih.govfrontiersin.org. The formation of hydrogels from small peptides is a well-established area, where peptides act as gelators by forming three-dimensional nanofibrous networks frontiersin.orgnih.gov. These peptide-based hydrogels are recognized for their biocompatibility, tunability, and potential in biomedical applications mdpi.comnih.gov. The presence of both histidine and tryptophan residues in this compound suggests a potential for intricate self-assembly driven by π–π interactions between tryptophan and histidine side chains, as well as hydrogen bonding and electrostatic interactions involving histidine mdpi.comresearchgate.netnih.gov.
Bioconjugation to Inorganic Nanomaterials and Surfaces for Functionalization
The functionalization of inorganic nanomaterials and surfaces with peptides is a key strategy in nanotechnology to impart specific biological or chemical properties. While direct examples of this compound bioconjugation are not explicitly detailed, the general principles of peptide-surface interactions are well-understood. Peptides can be attached to nanomaterials through various chemical linkages, utilizing their amino, carboxyl, or side-chain functional groups nih.gov. The histidine residue in this compound, with its imidazole (B134444) ring, is known to coordinate with metal ions and can serve as a binding site for functionalizing metal oxide nanoparticles or surfaces nih.gov. Similarly, the aromatic nature of tryptophan can participate in π-stacking interactions with other aromatic systems on surfaces or nanoparticles, further stabilizing the conjugate mdpi.comnih.gov. The Z-protected N-terminus and the free C-terminal hydroxyl group of this compound offer specific points for chemical modification and attachment to inorganic substrates, enabling the creation of hybrid materials with tailored properties for applications such as biosensing or targeted drug delivery.
Fabrication of Peptide-Based Biosensors and Actuators
Peptide-based biosensors and actuators leverage the specific molecular recognition capabilities and responsive properties of peptides. The self-assembly of peptides into ordered structures can create platforms for sensing or actuation. For instance, peptide hydrogels can be engineered to respond to specific stimuli, such as changes in pH or temperature, by altering their structure and releasing encapsulated molecules frontiersin.orgnih.gov. The histidine residue in this compound is particularly relevant for biosensing applications due to its pH-dependent protonation state and its ability to interact with metal ions, which can be exploited in electrochemical or optical sensing platforms nih.gov. While specific research on this compound as a component in biosensors or actuators is not detailed, the broader field of peptide nanotechnology demonstrates the feasibility of using peptides with aromatic residues like tryptophan and functional residues like histidine to develop sensitive and responsive biomaterials. These could potentially be integrated into devices that detect specific analytes or respond to environmental cues through conformational changes or controlled release mechanisms.
This compound as a Building Block for Complex Chemical Syntheses
Beyond its role in materials science, this compound serves as a valuable intermediate and building block in organic and peptide chemistry for the synthesis of more complex molecules. Its protected nature and specific amino acid sequence make it suitable for various synthetic strategies.
Precursor for Macrocyclic Peptides and Peptidomimetics
This compound can function as a precursor for the synthesis of macrocyclic peptides and peptidomimetics. Macrocyclization often involves forming a peptide bond between the N-terminus and the C-terminus, or between side chains, to create cyclic structures. The Z-protected N-terminus of this compound would typically require deprotection before cyclization. Similarly, the free C-terminal hydroxyl group can be activated for ester or amide bond formation, or it can be converted to a carboxylic acid for further peptide coupling reactions. Peptidomimetics, which are molecules that mimic the structure and function of peptides but possess altered chemical properties (e.g., increased stability or altered binding affinity), can be synthesized using this compound as a starting material. The histidine and tryptophan residues offer unique functionalities that can be incorporated into these mimetic structures, potentially leading to compounds with enhanced pharmacological properties or novel binding specificities.
Scaffolding for Combinatorial Library Synthesis and Screening
The dipeptide this compound can also be utilized as a scaffold or building block in combinatorial chemistry for the synthesis of peptide libraries. By systematically varying the amino acids at either terminus or modifying the side chains, diverse libraries of dipeptides, tripeptides, or larger peptides can be generated. These libraries are crucial for high-throughput screening in drug discovery and materials science, where researchers aim to identify molecules with specific desired properties. The Z-protected histidine and tryptophan residues provide a defined starting point, and subsequent chemical modifications or couplings can lead to a wide array of peptide sequences. The histidine's imidazole ring offers potential for metal coordination or pH-dependent interactions, while tryptophan's indole (B1671886) ring can participate in π-stacking and provides a fluorescent tag that can be useful in screening assays.
Applications in Analytical Chemistry as Reference Standards and Calibration Tools
The search results did not yield specific research findings or data pertaining to the application of this compound as a reference standard or calibration tool in analytical chemistry ( researchgate.net, researchgate.net, researchgate.net, researchgate.net, , researchgate.net, buyersguidechem.com, google.com). Therefore, its current role in this capacity remains largely undocumented in the accessible literature.
Development of Novel Methodologies Inspired by this compound Chemistry
The synthesis of N-Benzyloxycarbonyl-L-histidyl-L-tryptophan (this compound) presents chemical complexities that are characteristic of protected dipeptide synthesis. Discussions found in research forums highlight challenges related to the stability of protecting groups and the optimization of coupling reactions for such molecules ( researchgate.net, researchgate.net, researchgate.net, researchgate.net). For instance, the handling of protecting groups like trityl (Trt) on amino acid residues, as seen in related dipeptide synthesis discussions, indicates the need for precise synthetic control ( researchgate.net). While the provided literature does not explicitly detail novel methodologies that were inspired by this compound chemistry, the inherent challenges in its synthesis and purification suggest that advancements in peptide synthesis techniques, including efficient coupling strategies and robust analytical methods for characterization, are crucial and could be indirectly influenced by the need to work with compounds like this compound.
Conclusion and Future Research Outlook on Z His Trp Oh
Synthesis of Key Findings and Their Academic Significance
Z-His-Trp-OH is a protected dipeptide composed of L-histidine and L-tryptophan, with the N-terminus shielded by a benzyloxycarbonyl (Z) group. Its fundamental academic significance stems from its role as a building block in the synthesis of more complex peptides. The constituent amino acids bestow upon it a unique potential for diverse chemical interactions.
Histidine (His): The imidazole (B134444) side chain of histidine allows it to act as both a proton donor and acceptor at physiological pH, making it a common residue in the active sites of enzymes and a key player in coordinating metal ions. nih.govtechnologynetworks.com
Tryptophan (Trp): As the largest proteinogenic amino acid, tryptophan's indole (B1671886) side chain is involved in crucial hydrophobic, π-π stacking, and cation-π interactions that stabilize protein structure. mdpi.comnih.gov It is frequently located at protein functional sites and membrane interfaces. mdpi.comnih.gov
The combination of these two residues in the His-Trp motif is found in various bioactive peptides, including those that bind metal ions, such as the Trp-His-Trp (WHW) sequence known to form stable complexes with copper. nih.gov Therefore, this compound is an academically significant intermediate for the synthesis of peptides intended for studies in enzymology, metalloprotein design, and the development of therapeutic agents. Its basic chemical properties, where available, are summarized below.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 79479-33-7 | chemicalbook.com |
| Molecular Formula | C25H25N5O5 | chemicalbook.com |
| Molecular Weight | 475.5 g/mol | Calculated |
| Boiling Point (Predicted) | 913.3 ± 65.0 °C | chemicalbook.com |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 3.33 ± 0.10 | chemicalbook.com |
Identification of Remaining Research Challenges and Knowledge Gaps for this compound
Despite its potential, this compound remains a sparsely studied compound in its own right. The publicly available scientific literature lacks detailed reports on its synthesis, characterization, and intrinsic properties, presenting several key research challenges and knowledge gaps.
Lack of Optimized Synthesis Protocols: While the synthesis can be conceived through standard peptide coupling methods, the presence of two reactive side chains (imidazole and indole) complicates the process. The absence of well-documented, high-yield synthetic and purification protocols is a significant barrier for researchers wishing to utilize this compound. researchgate.net
Insufficient Physicochemical Characterization: The available data on the properties of this compound are largely predictive. chemicalbook.com There is a notable gap in experimentally determined data, including detailed spectroscopic profiles (e.g., 1H NMR, 13C NMR, FT-IR), single-crystal X-ray structure, and precise measurements of its solubility and stability across a range of conditions.
Unexplored Biological Activity: The intrinsic biological activity of this compound has not been investigated. It is unknown whether this specific protected dipeptide possesses any standalone antimicrobial, antioxidant, anticancer, or enzyme-inhibiting properties that are sometimes observed in short peptide fragments.
Unknown Self-Assembly Propensity: Modified aromatic amino acids and short peptides are known to self-assemble into ordered nanostructures like fibers and hydrogels. chemrxiv.org Given the three aromatic systems within this compound (benzyloxycarbonyl, imidazole, and indole), its potential for self-assembly is high but remains entirely unexplored.
Proposed Trajectories for Future Fundamental and Applied Research on this compound
Addressing the identified knowledge gaps requires a concerted research effort spanning both fundamental and applied chemistry. Future work should be directed along several key trajectories to fully elucidate and exploit the properties of this compound.
| Research Area | Specific Objective | Potential Application/Outcome |
|---|---|---|
| Fundamental Research | Develop and publish optimized, scalable synthetic routes and purification methods. | Increased accessibility and use of the compound by the research community. |
| Conduct comprehensive spectroscopic, crystallographic, and physicochemical analysis. | Establish a definitive structural and chemical profile to inform computational models and synthetic strategies. | |
| Investigate self-assembly behavior in various solvents and conditions using microscopy and spectroscopy. | Discovery of novel peptide-based biomaterials for hydrogels, tissue scaffolds, or drug delivery. chemrxiv.org | |
| Applied Research | Perform systematic screening for intrinsic biological activities (e.g., antimicrobial, enzyme inhibition). | Identification of new lead compounds for therapeutic development. |
| Utilize as a key intermediate in the solid-phase or solution-phase synthesis of known bioactive peptides containing the His-Trp motif. | Validation of its utility in peptide synthesis and creation of novel peptide analogues. rsc.org | |
| Explore its coordination chemistry with biologically relevant metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺). | Development of novel metallopeptide catalysts, sensors, or therapeutic agents targeting metal-dependent pathways. nih.gov |
Broader Implications of this compound Research for Peptide Science and Beyond
Focused research on this compound has the potential to generate impacts that extend beyond the compound itself, contributing to the broader fields of peptide science, chemical biology, and materials science.
First, overcoming the synthetic challenges associated with the reactive histidine and tryptophan side chains within a single, small molecule can provide valuable insights and improved methodologies applicable to the synthesis of other complex, multifunctional peptides. rsc.org This contributes to the robustness and efficiency of peptide synthesis as a whole.
Second, a detailed understanding of the non-covalent interactions (e.g., π-π stacking, hydrogen bonding) governing the structure and potential self-assembly of this compound offers a simplified model system for probing the fundamental forces that direct protein folding and protein-protein interactions. mdpi.com
Finally, should this compound or its derivatives prove capable of forming functional biomaterials, it would advance the field of peptide-based materials science. The inherent biocompatibility and the functional handles provided by the imidazole and indole side chains could be exploited to create "smart" materials that are responsive to pH, metal ions, or other stimuli, opening new possibilities for advanced drug delivery systems and regenerative medicine.
Q & A
What are the critical considerations for designing a reproducible synthesis protocol for Z-His-trp-OH?
Basic Research Question
To ensure reproducibility, researchers must detail:
- Protecting group strategy : The Z-group (benzyloxycarbonyl) on histidine requires selective deprotection conditions to avoid side reactions. Use tert-butyl-based protecting groups for tryptophan if orthogonal deprotection is needed .
- Coupling reagents : Compare the efficiency of HOBt/DIC vs. HATU/DIPEA in minimizing racemization during peptide bond formation.
- Purification methods : Specify HPLC gradients (e.g., 10–50% acetonitrile in 0.1% TFA over 30 min) and validate purity via LC-MS (expected [M+H]⁺: ~472.5 Da) .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Advanced Research Question
Contradictions in NMR or mass spectrometry data often arise from solvent effects, pH-dependent tautomerism (histidine imidazole ring), or impurities. Methodological steps include:
- pH-controlled NMR : Acquire spectra in D₂O at pH 3.0 and 7.4 to assess protonation states of histidine.
- High-resolution MS : Confirm molecular ion peaks with ≤ 2 ppm mass accuracy to distinguish isotopic clusters from adducts.
What experimental frameworks are suitable for studying this compound’s role in peptide-receptor interaction studies?
Advanced Research Question
Adopt a P-E/I-C-O framework (Population: target receptor; Exposure: this compound; Comparison: unprotected dipeptide; Outcome: binding affinity):
- Surface Plasmon Resonance (SPR) : Immobilize the receptor and measure kinetic parameters (ka/kd) at varying peptide concentrations.
- Circular Dichroism (CD) : Monitor conformational changes in the receptor upon peptide binding (190–250 nm range).
- Negative controls : Include scrambled-sequence peptides to rule out nonspecific interactions .
How should researchers optimize this compound stability under physiological conditions?
Advanced Research Question
Design a stability study with:
- Variables : pH (2.0–7.4), temperature (4°C vs. 37°C), and buffer composition (PBS vs. simulated gastric fluid).
- Analytical endpoints : Quantify degradation products via LC-MS/MS and assess half-life using first-order kinetics.
- Ethical alignment : If testing in biological models, follow IRB protocols for biospecimen handling .
What strategies address low yield in solid-phase synthesis of this compound?
Basic Research Question
Low yields often stem from incomplete coupling or side-chain reactivity. Mitigate via:
- Coupling repeats : Perform two 1-hour couplings per residue using HATU/DIEA in DMF.
- His side-chain protection : Use Trit or Bom groups to prevent imidazole-mediated side reactions.
- Real-time monitoring : Employ Kaiser tests for free amine detection after each coupling step .
How can computational methods enhance mechanistic studies of this compound’s bioactivity?
Advanced Research Question
Integrate molecular dynamics (MD) and QSAR:
- MD simulations : Simulate peptide-receptor docking (e.g., GROMACS) under physiological pH to identify key hydrogen bonds.
- QSAR models : Correlate electronic properties (logP, polar surface area) with experimental IC₅₀ values from enzyme inhibition assays.
- Validation : Cross-check predictions with SPR or ITC-derived binding data .
What ethical and methodological standards apply to using this compound in human cell line studies?
Advanced Research Question
Adhere to:
- IRB protocols : For primary cell lines, obtain informed consent documentation per OHRP guidelines.
- Data transparency : Publish raw HPLC traces and MS spectra in supplementary materials to validate compound identity.
- Replicability : Deposit synthetic protocols in repositories like Zenodo with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
